molecular formula C17H24N4O3 B5487324 N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

Cat. No.: B5487324
M. Wt: 332.4 g/mol
InChI Key: KOXRUNJVHGBSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as N-Acetylfentanyl, is a synthetic opioid analgesic drug that has been used for both medical and recreational purposes. It is a potent agonist of the mu-opioid receptor, which is responsible for its analgesic effects.

Mechanism of Action

N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamideanyl acts as a potent agonist of the mu-opioid receptor, which is responsible for its analgesic effects. It binds to the receptor and activates the G-protein signaling pathway, leading to the inhibition of neurotransmitter release and the modulation of pain perception. N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamideanyl also has sedative and respiratory depressant effects, which can lead to overdose and death.
Biochemical and Physiological Effects:
N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamideanyl produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, nausea, vomiting, and constipation. It can also cause euphoria, which contributes to its recreational use. Overdose of N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamideanyl can lead to respiratory failure, coma, and death.

Advantages and Limitations for Lab Experiments

N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamideanyl has several advantages for lab experiments, including its high potency, which allows for the use of smaller doses, and its ability to cross the blood-brain barrier, which makes it an effective tool for studying the central nervous system. However, N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamideanyl also has several limitations, including its potential for abuse and addiction, its narrow therapeutic index, and its potential for respiratory depression and overdose.

Future Directions

There are several future directions for the study of N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamideanyl, including the development of new opioid analgesics with improved efficacy and reduced side effects, the study of its effects on the central nervous system and other physiological systems, and the development of new methods for detecting and identifying fentanyl analogs in biological samples. Additionally, there is a need for further research on the potential for abuse and addiction associated with N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamideanyl and other synthetic opioids.

Synthesis Methods

N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamideanyl can be synthesized through various methods, including acylation of fentanyl or N-methylfentanyl with acetic anhydride or acetyl chloride. The synthesis process involves the reaction of fentanyl or N-methylfentanyl with acetic anhydride or acetyl chloride in the presence of a base catalyst, such as sodium carbonate or sodium hydroxide. The resulting product is then purified through column chromatography or recrystallization.

Scientific Research Applications

N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamideanyl has been used in scientific research to study the mechanism of action of opioids and their effects on the central nervous system. It has also been used as a reference standard in forensic toxicology to detect and identify fentanyl analogs in biological samples. Additionally, N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamideanyl has been used in the development of new opioid analgesics with improved efficacy and reduced side effects.

Properties

IUPAC Name

3-N-(3-acetamidophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-12(22)18-14-7-4-8-15(10-14)19-16(23)13-6-5-9-21(11-13)17(24)20(2)3/h4,7-8,10,13H,5-6,9,11H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXRUNJVHGBSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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